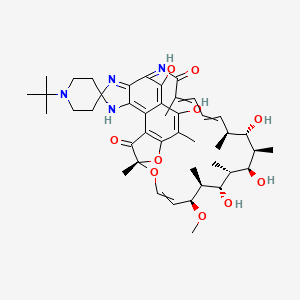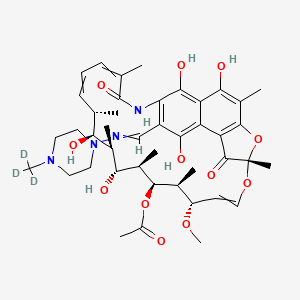
リファンピシン-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rifampicin-d3 is a synthetic derivative of the natural antibiotic rifampicin, which is a potent inhibitor of bacterial RNA polymerase. This derivative is a labeled compound, meaning it contains a stable isotope, in this case deuterium (d3), which has been incorporated into the molecule in order to make it easier to detect and quantify in biochemical assays. Rifampicin-d3 has been used in a wide range of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively. In
科学的研究の応用
抗菌薬
リファンピシンは強力な抗菌薬です {svg_1}. リファンピシンは、特にマイコバクテリアとグラム陽性菌が原因の感染症の治療に用いられてきました {svg_2}. 透過性の低いLPS外膜のため、グラム陰性菌に対する有効性は限定的です {svg_3}.
結核治療
リファンピシンは、結核の一次治療薬です {svg_4}. リファンピシンは、ポリメラーゼサブユニットに結合し、細菌のDNA依存性RNAポリメラーゼを阻害することで、伸長中のRNAを直接阻害します {svg_5}.
製薬システム開発
リファンピシンには、安定性が低い、溶解性が低い、バイオアベイラビリティが可変的など、いくつかの最適ではない特性があります {svg_6}. そのため、研究者はこれらの特性を改善するために、リファンピシン、γ-シクロデキストリン、アルギニンからなる多成分複合体を開発しました {svg_7}.
水溶性と溶解速度の向上
多成分複合体は、リファンピシンの水溶性と溶解速度を向上させることができます {svg_8}. この向上は、薬物の送達と有効性の向上につながります。
抗菌活性の強化
リファンピシンのγ-シクロデキストリンとアルギニンとの複合化は、その抗菌作用と抗リーシュマニア作用を強化することができます {svg_9}. これにより、これらの疾患に対するより効果的な治療法が開発される可能性があります。
安定性の向上
多成分複合体は、適切な安定性も示します {svg_10}. これは、薬剤の保存期間と有効性にとって重要です。
RP-HPLC技術による精密な定量
リファンピシンは、逆相HPLC法を用いて精密に定量できます {svg_11}. この方法は、薬物動態学的研究と生物学的同等性研究に役立ちます {svg_12}.
髄膜炎菌治療
リファンピシンは、髄膜炎菌の存在が確認され、症状が出ていない人の治療に承認されています {svg_13}. リファンピシンは、DNA/RNAチャネルの奥深くにあるポリメラーゼ成分と相互作用することで効果を発揮します {svg_14}.
作用機序
Safety and Hazards
Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container . It should be disposed of to an approved waste disposal plant .
生化学分析
Biochemical Properties
Rifampicin-d3, like its parent compound rifampicin, is a rifamycin antibiotic and an inhibitor of bacterial RNA polymerase . It inhibits the growth of M. tuberculosis H37Rv in mouse peritoneal macrophages . It also interacts with various species of Staphylococcus, Streptococcus, Haemophilus, and Neisseria .
Cellular Effects
Rifampicin-d3, through its parent compound rifampicin, has significant effects on various types of cells and cellular processes . It influences cell function by affecting cellular functions such as iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Molecular Mechanism
Rifampicin-d3 shares the same molecular mechanism as rifampicin. It acts by activating the nuclear pregnane X receptor, which in turn affects cytochromes P450, glucuronosyltransferases, and p-glycoprotein activities . This pattern of action may explain many of the rifampicin inducing drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifampicin-d3 can change over time . For example, a study showed that the efficacy of rifampicin strongly relies on cellular functions, including iron acquisition, DNA repair, aerobic respiration, and carbon metabolism .
Dosage Effects in Animal Models
In animal models, the effects of rifampicin-d3 can vary with different dosages . For example, a study showed that an intensified high-dose rifampicin-containing regimen significantly improved bactericidal activity for TB meningitis over the first-line, standard-dose rifampicin regimen, without an increase in intracerebral inflammation .
Metabolic Pathways
Rifampicin-d3 is involved in several metabolic pathways. For example, it has been found to be associated with pyrimidine, purine, arginine, phenylalanine, tyrosine, and tryptophan metabolic pathways .
Transport and Distribution
Rifampicin-d3, like rifampicin, is transported and distributed within cells and tissues . For example, a study showed that rifampicin can act on a pattern: rifampicin activates the nuclear pregnane X receptor that in turn affects cytochromes P450, glucuronosyltransferases and p-glycoprotein activities .
Subcellular Localization
Given that it shares the same molecular mechanism as rifampicin, it is likely that it also localizes in the same subcellular compartments as rifampicin .
特性
IUPAC Name |
[(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-LGNOTXDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)N=CC2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(OC=C[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

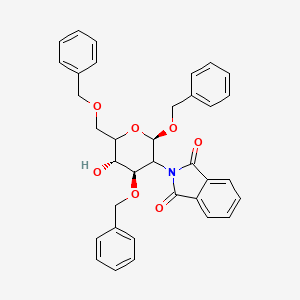
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
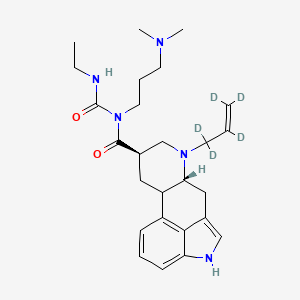

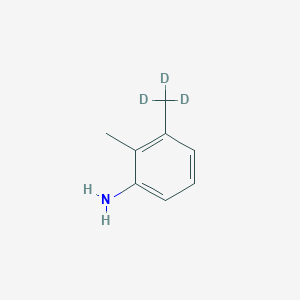
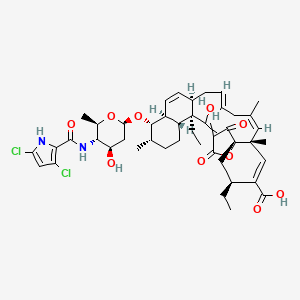
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
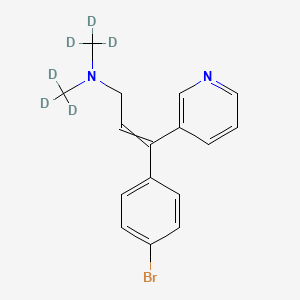
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)
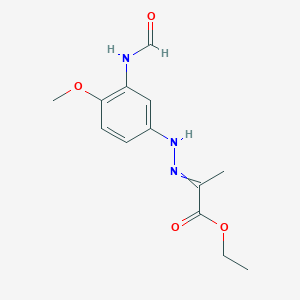
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)

